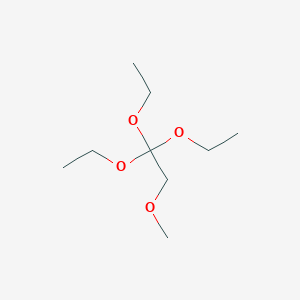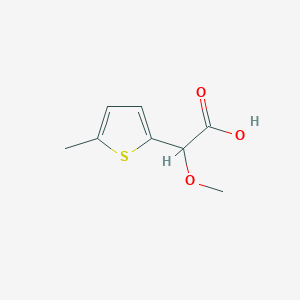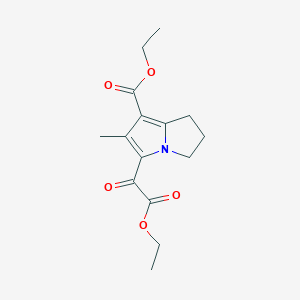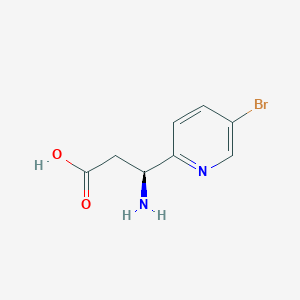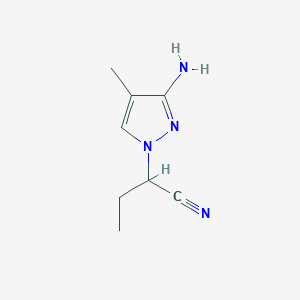
2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features an amino group at the 3-position and a methyl group at the 4-position of the pyrazole ring, along with a butanenitrile side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
準備方法
The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
化学反応の分析
2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted pyrazoles, amines, and nitro derivatives .
科学的研究の応用
作用機序
The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The amino group and the pyrazole ring play crucial roles in the binding interactions with the target proteins. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
類似化合物との比較
Similar compounds to 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile include other aminopyrazoles and pyrazole derivatives, such as:
3-amino-1-methyl-1H-pyrazole: This compound has a similar structure but lacks the butanenitrile side chain, which may affect its biological activity and chemical reactivity.
4-amino-3-methyl-1H-pyrazole:
5-amino-3-methyl-1H-pyrazole: Another isomer with the amino group at the 5-position, which may result in different reactivity and biological activity compared to the 3-amino derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanenitrile side chain, which can influence its interactions with biological targets and its chemical behavior .
特性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC名 |
2-(3-amino-4-methylpyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C8H12N4/c1-3-7(4-9)12-5-6(2)8(10)11-12/h5,7H,3H2,1-2H3,(H2,10,11) |
InChIキー |
CXWUHJBFEXDYGS-UHFFFAOYSA-N |
正規SMILES |
CCC(C#N)N1C=C(C(=N1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
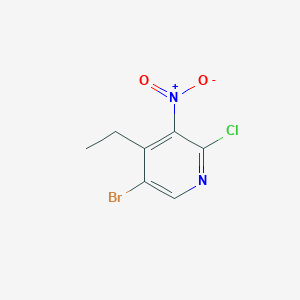
![2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid](/img/structure/B13324551.png)
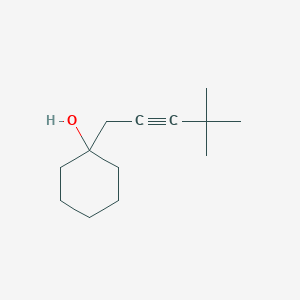
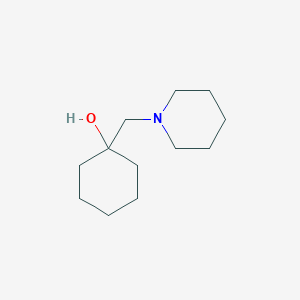
![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
![{1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13324569.png)
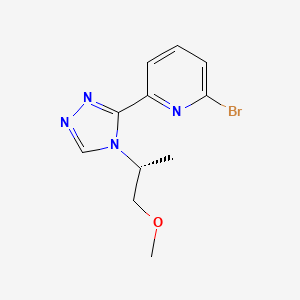
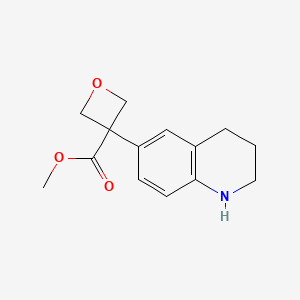
![6'-Bromo-4,4-difluoro-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2'-one](/img/structure/B13324590.png)
